Thiocyclam hydrogen oxalate, also known as Evisect, was developed in the late 1960s by Sandoz Laboratories (now Novartis) as a broad-spectrum insecticide []. It belongs to the class of nereistoxin analogues, derived from a toxin found in marine worms [].
Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor agonist, meaning it mimics the effects of the neurotransmitter acetylcholine by binding to and activating these receptors []. This activation disrupts the normal functioning of the nervous system in insects, leading to paralysis and death [].
While primarily used as an insecticide in the past, thiocyclam hydrogen oxalate has been studied in various scientific research applications, including:
Thiocyclam hydrogen oxalate is a chemical compound that serves primarily as an insecticide. It is the oxalate salt derived from thiocyclam, a compound known for its efficacy against various agricultural pests. The molecular formula of thiocyclam hydrogen oxalate is with a molecular weight of approximately 271.37 g/mol . This compound is characterized by its white solid form, typically supplied as a soluble powder or granules for agricultural use .
Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor (nAChR) agonist/antagonist []. nAChRs are neurotransmitter receptors found in insects' nervous systems. By interfering with the binding of acetylcholine, a crucial neurotransmitter, thiocyclam disrupts nerve impulses, leading to insect paralysis and death [].
Thiocyclam hydrogen oxalate is considered moderately toxic. It can cause skin and eye irritation and is harmful if swallowed []. Due to its insecticidal properties, it can be toxic to non-target organisms like bees and beneficial insects []. Always follow recommended safety precautions when handling this compound, including wearing appropriate personal protective equipment.
Thiocyclam hydrogen oxalate can be synthesized through the reaction of equimolar amounts of thiocyclam and oxalic acid. This reaction results in the formation of the oxalate salt, which retains the biological activity of thiocyclam while enhancing its stability and solubility in water . The chemical structure includes multiple sulfur atoms, which contribute to its unique properties as an insecticide.
Thiocyclam hydrogen oxalate exhibits broad-spectrum insecticidal activity, particularly effective against sucking and chewing pests such as spider mites, caterpillars, thrips, and whiteflies . It functions primarily as a nicotinic acetylcholine receptor channel blocker, disrupting neural transmission in target pests, which leads to paralysis and death . This mechanism of action makes it a valuable tool in integrated pest management strategies.
The synthesis of thiocyclam hydrogen oxalate involves a straightforward chemical reaction:
This method allows for the efficient production of thiocyclam hydrogen oxalate while maintaining high purity levels suitable for agricultural applications .
Thiocyclam hydrogen oxalate is primarily used as an insecticide in agriculture. Its applications include:
Research on thiocyclam hydrogen oxalate indicates potential interactions with non-target species. It has been noted that this compound can be toxic to honeybees and aquatic life, necessitating caution during application to minimize environmental impact . Studies have also suggested that its effectiveness can be influenced by environmental factors such as temperature and humidity, which may affect the stability and degradation rate of the compound.
Thiocyclam hydrogen oxalate shares similarities with several other insecticides but stands out due to its unique mechanism of action and chemical structure. Here are some comparable compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Thiocyclam | Nicotinic acetylcholine receptor agonist | Parent compound of thiocyclam hydrogen oxalate | |
Nitenpyram | Nicotinic acetylcholine receptor agonist | Rapid action against aphids | |
Acetamiprid | Nicotinic acetylcholine receptor agonist | Broad-spectrum activity | |
Imidacloprid | Nicotinic acetylcholine receptor agonist | Systemic action in plants |
Thiocyclam hydrogen oxalate's distinctiveness lies in its formulation as an oxalate salt, enhancing its solubility and stability compared to other compounds that may not possess these characteristics. Its specific targeting mechanism also differentiates it from broader-spectrum insecticides like imidacloprid.
Irritant;Environmental Hazard